molecular formula C13H18N4O7 B14015684 1,3-Dimethylpiperidine; 2,4,6-trinitrophenol CAS No. 16780-02-2

1,3-Dimethylpiperidine; 2,4,6-trinitrophenol

Cat. No.: B14015684
CAS No.: 16780-02-2
M. Wt: 342.30 g/mol
InChI Key: VDKXCKCUFRECLK-UHFFFAOYSA-N
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Description

1,3-Dimethylpiperidine; 2,4,6-trinitrophenol is a compound formed by the combination of 1,3-dimethylpiperidine and 2,4,6-trinitrophenol. 1,3-Dimethylpiperidine is a six-membered heterocyclic compound containing one nitrogen atom and two methyl groups attached to the piperidine ring. 2,4,6-Trinitrophenol, also known as picric acid, is a nitroaromatic compound with three nitro groups attached to a phenol ring. This compound is known for its explosive properties and has been widely used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethylpiperidine can be achieved through the hydrogenation of 3,5-dimethylpyridine. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting 1,3-dimethylpiperidine can then be combined with 2,4,6-trinitrophenol to form the desired compound.

Industrial Production Methods

Industrial production of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent runaway reactions. The resulting 2,4,6-trinitrophenol can then be purified and combined with 1,3-dimethylpiperidine to form the final compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylpiperidine; 2,4,6-trinitrophenol undergoes various chemical reactions, including:

    Oxidation: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The phenolic hydroxyl group in 2,4,6-trinitrophenol can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Amino derivatives of 2,4,6-trinitrophenol.

    Reduction: Reduced forms of the nitro groups.

    Substitution: Alkylated or acylated derivatives of 2,4,6-trinitrophenol.

Scientific Research Applications

1,3-Dimethylpiperidine; 2,4,6-trinitrophenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a model compound for drug development.

    Industry: Used in the production of explosives, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethylpiperidine; 2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The piperidine ring in 1,3-dimethylpiperidine can also interact with various molecular targets, modulating their activity and function.

Comparison with Similar Compounds

1,3-Dimethylpiperidine; 2,4,6-trinitrophenol can be compared with other similar compounds such as:

    2,4-Dinitrophenol: Lacks one nitro group compared to 2,4,6-trinitrophenol, resulting in different chemical and biological properties.

    1,3-Dimethylpiperidine: Similar piperidine structure but without the nitroaromatic component.

    Picric Acid: Another name for 2,4,6-trinitrophenol, highlighting its explosive properties.

The uniqueness of this compound lies in the combination of the piperidine ring and the nitroaromatic component, resulting in distinct chemical and biological properties.

Properties

CAS No.

16780-02-2

Molecular Formula

C13H18N4O7

Molecular Weight

342.30 g/mol

IUPAC Name

1,3-dimethylpiperidine;2,4,6-trinitrophenol

InChI

InChI=1S/C7H15N.C6H3N3O7/c1-7-4-3-5-8(2)6-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7H,3-6H2,1-2H3;1-2,10H

InChI Key

VDKXCKCUFRECLK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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